molecular formula C9H9NO2 B1333054 6-Methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 39522-26-4

6-Methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1333054
CAS RN: 39522-26-4
M. Wt: 163.17 g/mol
InChI Key: JSBZPNRRLJLZBE-UHFFFAOYSA-N
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Description

6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that is part of the benzoxazinone family. This compound has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, which are secondary metabolites that play a role in the plant's defense mechanisms. The synthesis of this compound involves the incorporation of deuterium-labeled 2H-1,4-benzoxazin-3(4H)-one into DIMBOA, a related molecule, with high retention of deuterium and high efficiency. This process is facilitated by maize microsomes in an NADPH- and oxygen-dependent reaction, indicating the enzymatic nature of this biosynthetic pathway .

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including those with a methyl group at the 6-position, has been explored in various studies. For instance, a series of 4H-3,1-benzoxazin-4-ones with different substituents at the 6-position, including hydrogen, methyl, chloro, iodo, and bromine atoms, have been prepared and analyzed for their plasma lipid-altering characteristics. The synthesis of these compounds has led to the discovery of their hypolipidemic properties, particularly their ability to elevate high-density lipoprotein levels in rats . Additionally, a general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been described, which could potentially be applied to the synthesis of 6-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives .

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives has been studied using various spectroscopic techniques. For example, the structural study of substituted 1,2-dihydro-4H-3,1-benzoxazines, which are closely related to 6-methyl-2H-1,4-benzoxazin-3(4H)-one, has been conducted using 1H and 13C NMR data. These studies have provided insights into the configurational and conformational aspects of these molecules, which are crucial for understanding their chemical behavior and biological activity .

Chemical Reactions Analysis

Benzoxazinones, including those with a methyl group at the 6-position, have been shown to participate in various chemical reactions. They can act as alternate substrate inhibitors of enzymes such as human leukocyte elastase, forming acyl enzyme intermediates during catalysis. The reactivity of these compounds has been extensively studied, revealing that electronic factors are the major determinants of their reactivity, particularly in alkaline hydrolysis. The presence of electron-withdrawing or electron-donating groups at specific positions on the benzoxazinone ring significantly influences their chemical stability and inhibitory potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the acid properties of 4-hydroxy-6H-1,3-oxazin-6-ones, which are structurally related to benzoxazinones, have been studied using potentiometric titration. The pKa values of these compounds vary depending on the substituents present, which affects their existence in biological media, typically in the neutral form . This information is relevant for understanding the behavior of 6-methyl-2H-1,4-benzoxazin-3(4H)-one in different environments.

properties

IUPAC Name

6-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBZPNRRLJLZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192653
Record name 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

39522-26-4
Record name 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039522264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazine-3(4H)-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2H-1,4-benzoxazin-3(4h)-one, 98%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M KAJINO, Y SHIBOUTA, K NISHIKAWA… - Chemical and …, 1991 - jstage.jst.go.jp
A series of new 1, 4-benzoxazine derivatives (XI, XII) possessing (4-phenyl-1-piperazinyl) alkyl moieties at the 2-position and related compounds (XIII) were synthesized and tested for …
Number of citations: 85 www.jstage.jst.go.jp
J Kang, KH Kam, M Ghate, Z Hua, TH Kim… - Arkivoc, 2008 - pdfs.semanticscholar.org
A novel and effective synthesis of substituted 1, 4-benzoxazinones via Smiles rearrangement is described. Treatment of N-substituted 2-chloroacetamide, substituted 2-chlorophenols …
Number of citations: 6 pdfs.semanticscholar.org
V Nagalingam, R Sreenivasulu, N Madhavarao… - Journal of Chemical …, 2020 - Springer
A novel route for the preparation of 2H-1,4- benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 …
Number of citations: 3 link.springer.com
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the nomenclature, general methods of synthesis, properties, typical reactions and stereochemical aspects of the oxazines, benzoxazines, …
Number of citations: 2 www.sciencedirect.com

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